7-Fluoro-2-methylisoquinolin-1-one
Overview
Description
7-Fluoro-2-methylisoquinolin-1-one is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heterocyclic compounds that are widely found in naturally occurring alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-methylisoquinolin-1-one can be achieved through several methodologies:
Direct Fluorination: This involves the direct introduction of a fluorine atom onto the isoquinoline ring.
Cyclization of Precursors: Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.
Industrial Production Methods: Industrial production methods for fluorinated isoquinolines typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ metal catalysts or catalyst-free processes in water to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-2-methylisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include quinones, tetrahydroisoquinoline derivatives, and various substituted isoquinolines .
Scientific Research Applications
7-Fluoro-2-methylisoquinolin-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it valuable in studying biological systems and interactions.
Medicine: Fluorinated isoquinolines are explored for their potential as pharmaceuticals due to their bioactivity.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-methylisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s binding affinity to biological targets, leading to increased bioactivity. The exact pathways and targets depend on the specific application, such as enzyme inhibition or receptor binding in medicinal chemistry .
Comparison with Similar Compounds
7-Fluoroisoquinoline: Another fluorinated isoquinoline with similar properties but different substitution patterns.
2-Methylisoquinoline: Lacks the fluorine atom, resulting in different chemical and biological properties.
1-Fluoro-2-methylisoquinoline: Similar structure but with the fluorine atom at a different position.
Uniqueness: 7-Fluoro-2-methylisoquinolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
7-fluoro-2-methylisoquinolin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-12-5-4-7-2-3-8(11)6-9(7)10(12)13/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNZUENPRZJVRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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